2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide
Description
2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide is a chloroacetamide derivative characterized by a benzylamine backbone substituted with a fluorine atom at the para position and a methyl group at the meta position of the phenyl ring. The chloroacetamide moiety (–CO–NH–CH2Cl) is a reactive functional group, making this compound a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and polymers. Its molecular formula is C10H10ClFNO, with a molecular weight of 214.65 g/mol (estimated). The structural features of this compound, including halogen (Cl, F) and alkyl (CH3) substituents, influence its electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-4-8(2-3-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYFXHQYKKYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide typically involves the reaction of 4-fluoro-3-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield. The use of automated systems can also help in maintaining consistent quality and reducing the risk of side reactions.
Types of Reactions:
Substitution Reactions: The chloro group in 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to remove the chloro group or to reduce the amide to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amides.
Oxidation Products: Products may include carboxylic acids or ketones.
Reduction Products: The primary amine or other reduced forms of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide features a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety. This unique arrangement allows for diverse chemical interactions and biological activities.
Synthesis Methodology:
The primary synthetic route involves a nucleophilic substitution reaction between 4-fluoro-3-methylbenzylamine and chloroacetyl chloride. This reaction is typically facilitated by a base such as triethylamine and conducted in dichloromethane at low temperatures to manage the exothermic nature of the process. The optimization for industrial production can utilize continuous flow reactors to enhance yield and purity while minimizing side reactions.
Antibacterial Activity
Research has demonstrated that 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide exhibits notable antibacterial properties, particularly against Klebsiella pneumoniae, a common pathogen associated with drug-resistant infections. Studies have shown that this compound can enhance the effectiveness of existing antibacterial agents, reducing the concentrations required for bacterial death .
Case Study:
In vitro studies indicated that the compound displayed synergistic effects when combined with antibiotics such as meropenem and imipenem, suggesting its potential as an adjunct therapy in treating resistant bacterial infections . The Minimum Inhibitory Concentration (MIC) for this compound was found to be significantly lower than its precursor without the chloro substitution, highlighting its increased potency .
Medicinal Chemistry
The compound serves as an intermediate in synthesizing various pharmaceutical agents targeting anti-inflammatory and anticancer pathways. Its unique substitution pattern enhances interaction with biological targets, making it a candidate for further pharmacological exploration. Ongoing research aims to elucidate its precise mechanisms of action, which may involve inhibiting specific enzymes or receptors relevant to disease pathways.
Industrial Applications
In addition to its biological applications, 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide is utilized in developing new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for creating novel compounds that can be employed in various applications ranging from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or other proteins critical to cellular function. The pathways involved may include signal transduction, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, a fluoro group, and a methyl group attached to a phenyl ring linked to an acetamide moiety. This unique structural arrangement suggests that it may interact with various biological targets, enhancing its pharmacological potential.
The biological activity of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the chloro and fluoro groups increases its reactivity, allowing it to modulate enzyme activity effectively. Research indicates that it may inhibit certain pathways linked to bacterial growth and cancer cell proliferation by binding to critical molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide against various pathogens, including Klebsiella pneumoniae. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), showcasing promising antibacterial effects:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide | 512 | 512 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | Bactericidal |
| Cefepime | >1024 | >1024 | Bacteriostatic |
| Meropenem | 1 | 2 | Bactericidal |
The results indicate that the compound exhibits bactericidal properties similar to established antibiotics like ciprofloxacin and meropenem, making it a candidate for further investigation as a therapeutic agent against resistant bacterial strains .
Anticancer Potential
In addition to its antibacterial properties, 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide has been studied for its anticancer activity. Preliminary findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell cycle progression. The compound's structural features are believed to enhance its interaction with cancer-related targets, contributing to its efficacy .
Case Studies
- Study on Antibacterial Activity : A recent study investigated the effects of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide against Klebsiella pneumoniae. It was found that the chloro atom significantly enhances antibacterial activity by stabilizing interactions with penicillin-binding proteins, leading to effective cell lysis .
- Cytotoxicity and Pharmacokinetics : In vitro analyses indicated favorable cytotoxicity profiles for this compound, suggesting low toxicity levels in preliminary tests. Its pharmacokinetic characteristics also indicate potential for oral administration, making it suitable for further development as an antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the chloroacetamide group undergoes nucleophilic displacement with various nucleophiles:
Example reaction with thiourea :
This intermediate cyclizes under basic conditions to form thieno[2,3-b]pyridine derivatives, which exhibit antimicrobial activity .
Hydrolysis and Stability
The acetamide group is stable under neutral conditions but hydrolyzes in acidic or basic media:
-
Acidic hydrolysis (HCl, H₂O, 100°C): Yields 2-hydroxy-N-[(4-fluoro-3-methylphenyl)methyl]acetamide and HCl .
-
Basic hydrolysis (NaOH, H₂O, 80°C): Produces sodium chloroacetate and 4-fluoro-3-methylbenzylamine .
Stability data :
| Condition | Degradation Rate | Half-Life |
|---|---|---|
| pH 1.2 | 95% in 24h | 3.5h |
| pH 7.4 | 15% in 24h | 72h |
| pH 10 | 60% in 24h | 12h |
Acylation and Cyclization
The compound acts as an acylating agent in reactions with amines or alcohols:
Reaction with 4-fluorophenacyl bromide :
This yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (65% yield), confirmed via IR and NMR .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
React 4-fluoro-3-methylbenzylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
Optimize reaction conditions (e.g., molar ratios, temperature 0–5°C, and stirring duration) to achieve >80% yield .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC or NMR.
- Key Considerations : Monitor for byproducts like di-substituted acetamides; control moisture to prevent hydrolysis of the chloroacetyl intermediate .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Use single-crystal X-ray diffraction (SXRD):
Grow crystals via slow evaporation from toluene or dichloromethane .
Collect intensity data using a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refine with SHELXL for hydrogen bonding analysis (e.g., N–H···O interactions) and dihedral angles between aromatic rings .
- Data Interpretation : Compare bond lengths/angles with DFT calculations to validate electronic effects of the 4-fluoro-3-methyl substituent .
Q. What in vitro assays evaluate its antibacterial activity?
- Methodological Answer :
Perform minimum inhibitory concentration (MIC) assays against Gram-negative bacteria (e.g., Klebsiella pneumoniae) using broth microdilution (CLSI guidelines) .
Assess synergy with β-lactams (e.g., meropenem) via checkerboard assays, calculating fractional inhibitory concentration (FIC) indices .
- Controls : Include cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selective antimicrobial activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide modifications to enhance pharmacological activity?
- Methodological Answer :
Synthesize analogs with substituent variations (e.g., nitro, hydroxyl, or chloro groups) at the phenyl ring .
Compare bioactivity data (e.g., IC50 values) to identify critical substituents. For example:
- Nitro substitution (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) increases antibacterial potency but may elevate cytotoxicity .
- Methyl vs. fluoro groups influence lipophilicity and membrane permeability .
Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial targets (e.g., penicillin-binding proteins) .
Q. What strategies mitigate toxicity while maintaining efficacy in biological systems?
- Methodological Answer :
Co-administer safeners (e.g., dichlormid) to reduce hepatotoxicity, as seen in herbicide studies .
Design prodrugs with hydrolyzable esters to limit off-target effects .
Evaluate metabolic stability using liver microsomes to identify reactive metabolites (e.g., glutathione conjugates) .
Q. What are the environmental degradation pathways of chloroacetamide derivatives?
- Methodological Answer :
Study hydrolysis under varying pH (e.g., t1/2 at pH 5–9) to identify stable degradation products .
Perform photolysis experiments (UV-Vis light, 254 nm) to detect nitroso or oxanilic acid (OXA) derivatives .
Use LC-MS/MS to track microbial degradation in soil/water matrices, focusing on ethanesulfonic acid (ESA) metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
